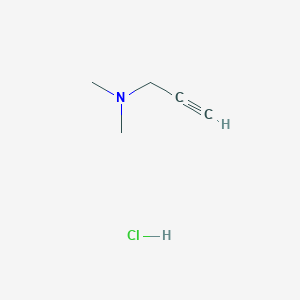
Acetamide, N-methyl-N-(4-piperidinophenethyl)-2,2,2-trifluoro-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-methyl-N-(4-piperidinophenethyl)-2,2,2-trifluoro-, hydrochloride is a synthetic compound that belongs to the class of acetamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-methyl-N-(4-piperidinophenethyl)-2,2,2-trifluoro-, hydrochloride typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenethyl group, and the incorporation of the trifluoromethyl group. Common reagents used in these reactions include piperidine, phenethyl bromide, and trifluoroacetic acid. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would likely include steps such as the purification of intermediates, the use of catalysts to increase reaction efficiency, and the implementation of quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Acetamide, N-methyl-N-(4-piperidinophenethyl)-2,2,2-trifluoro-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
科学的研究の応用
Acetamide, N-methyl-N-(4-piperidinophenethyl)-2,2,2-trifluoro-, hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
作用機序
The mechanism of action of Acetamide, N-methyl-N-(4-piperidinophenethyl)-2,2,2-trifluoro-, hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Acetamide, N-methyl-N-(4-piperidinophenethyl)-2,2,2-trifluoro-: Lacks the hydrochloride group.
Acetamide, N-methyl-N-(4-piperidinophenethyl)-2,2,2-trifluoro-, bromide: Contains a bromide group instead of hydrochloride.
Acetamide, N-methyl-N-(4-piperidinophenethyl)-2,2,2-trifluoro-, sulfate: Contains a sulfate group instead of hydrochloride.
Uniqueness
The presence of the hydrochloride group in Acetamide, N-methyl-N-(4-piperidinophenethyl)-2,2,2-trifluoro-, hydrochloride may confer unique properties, such as increased solubility in water or enhanced stability. These characteristics can make it more suitable for certain applications compared to its analogs.
特性
CAS番号 |
38591-48-9 |
|---|---|
分子式 |
C16H22ClF3N2O |
分子量 |
350.80 g/mol |
IUPAC名 |
2,2,2-trifluoro-N-methyl-N-[2-(4-piperidin-1-ium-1-ylphenyl)ethyl]acetamide;chloride |
InChI |
InChI=1S/C16H21F3N2O.ClH/c1-20(15(22)16(17,18)19)12-9-13-5-7-14(8-6-13)21-10-3-2-4-11-21;/h5-8H,2-4,9-12H2,1H3;1H |
InChIキー |
VIGZXRKJOLOIEY-UHFFFAOYSA-N |
正規SMILES |
CN(CCC1=CC=C(C=C1)[NH+]2CCCCC2)C(=O)C(F)(F)F.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


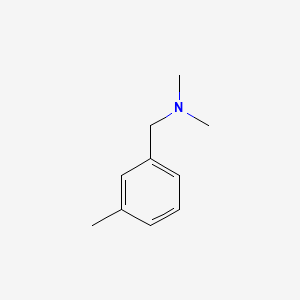




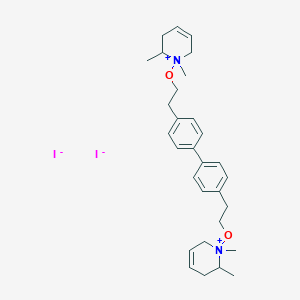

![Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate](/img/structure/B13751835.png)
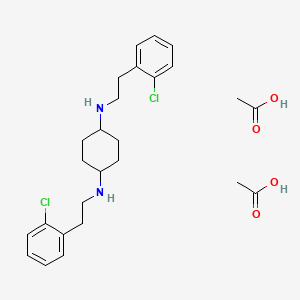

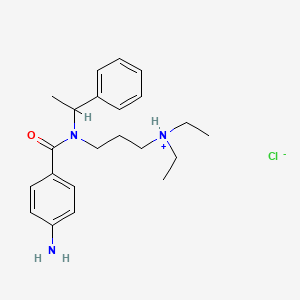
![Pentachloro[(chloromethyl)thio]benzene](/img/structure/B13751874.png)
